
Miransertib
Übersicht
Beschreibung
Es hat sich in klinischen Studien als vielversprechend für die Behandlung verschiedener Erkrankungen erwiesen, darunter PI3K/Akt-getriebene Tumoren, Proteus-Syndrom und PIK3CA-bedingte Überwachstumsspektrumstörungen . Miransertib hat auch Wirksamkeit gegen Leishmania gezeigt, dem Erreger der Leishmaniose .
Vorbereitungsmethoden
Die Synthese von Miransertib umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Temperatursteuerungen, um die gewünschte Produktausbeute und -reinheit zu gewährleisten .
Industrielle Produktionsverfahren für this compound sind so konzipiert, dass der Syntheseprozess für die großtechnische Herstellung optimiert wird. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, kontinuierlicher Durchflusschemie und fortschrittlicher Reinigungstechniken, um eine gleichbleibende Produktqualität und Skalierbarkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Miransertib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen von this compound zu erhalten.
Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen am this compound-Molekül.
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion dehydroxylierte Formen von this compound erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Overview
Leishmaniasis is a parasitic disease caused by Leishmania species, leading to significant morbidity worldwide. Traditional treatments often face challenges such as toxicity and resistance.
Efficacy Studies
A study demonstrated that Miransertib exhibits potent anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. The compound was effective against both promastigotes and intracellular amastigotes within macrophages, enhancing mTOR-dependent autophagy as a mechanism for killing the parasites. In vivo studies showed that this compound significantly reduced parasite load in infected mice, comparable to established treatments like miltefosine .
Summary Table: Efficacy Against Leishmaniasis
Study Type | Pathogen | Efficacy Observed | Notes |
---|---|---|---|
In Vitro | L. donovani | High susceptibility | Effective against both life stages |
In Vitro | L. amazonensis | High susceptibility | Enhanced autophagy in macrophages |
In Vivo | BALB/c mice | Significant reduction | Comparable to miltefosine |
Overview
PIK3CA-related overgrowth spectrum encompasses a range of rare disorders caused by activating mutations in the PIK3CA gene, leading to abnormal tissue growth.
Clinical Case Studies
This compound has been investigated in clinical settings for its potential benefits in patients with PROS:
- Case Study 1 : A patient with severe CLOVES syndrome experienced significant reductions in abdominal overgrowth and improved quality of life after 22 months of treatment with this compound .
- Case Study 2 : Another patient with facial infiltrating lipomatosis reported decreased seizure frequency and improved functional outcomes during treatment .
Summary Table: Clinical Outcomes for PROS Patients
Patient Condition | Treatment Duration | Key Outcomes | Side Effects |
---|---|---|---|
CLOVES variant | 22 months | 15% reduction in fatty overgrowth | None significant |
Facial infiltrating lipomatosis | 22 months | Reduction in seizure burden | None significant |
Safety Profile
This compound has shown a favorable safety profile across various studies. Commonly reported side effects include mild fatigue and transient liver enzyme elevations, which were manageable and did not necessitate discontinuation of therapy . Long-term follow-up indicates sustained benefits with minimal adverse effects .
Wirkmechanismus
Miransertib exerts its effects by selectively inhibiting the Akt kinase. Akt is a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes, including cell growth, survival, and metabolism. By binding to the allosteric site of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets .
The inhibition of Akt by this compound leads to the suppression of Akt-mediated signaling pathways, resulting in reduced cell proliferation, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to enhance autophagy in certain cellular contexts, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Miransertib gehört zu einer Klasse von Akt-Inhibitoren, zu denen auch andere Verbindungen wie MK-2206, Capivasertib (AZD5363) und Ipatasertib gehören. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, indem sie die Akt-Kinase angreifen, unterscheiden sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften .
MK-2206: Ein allosterischer Akt-Inhibitor mit einem anderen Bindungsprofil im Vergleich zu this compound. Es hat in präklinischen Krebsmodellen Wirksamkeit gezeigt, verfügt aber über unterschiedliche pharmakokinetische Eigenschaften.
Capivasertib (AZD5363): Ein ATP-kompetitiver Akt-Inhibitor, der klinische Aktivität bei Patienten mit Akt1 E17K-mutierten Tumoren gezeigt hat. Es unterscheidet sich von this compound in seiner Bindungsart und Selektivität.
Ipatasertib: Ein weiterer ATP-kompetitiver Akt-Inhibitor mit einem breiteren Wirkungsspektrum gegen verschiedene Akt-Isoformen. .
Die Einzigartigkeit von this compound liegt in seiner selektiven allosterischen Hemmung von Akt, die einen anderen Wirkmechanismus bietet als ATP-kompetitive Inhibitoren. Diese Selektivität kann Vorteile in Bezug auf reduzierte Off-Target-Effekte und verbesserte Sicherheitsprofile bieten .
Biologische Aktivität
Miransertib, also known as ARQ 092, is a selective inhibitor of the AKT (protein kinase B) signaling pathway, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating conditions associated with dysregulated AKT activity, such as certain cancers and rare genetic disorders like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).
This compound functions as an allosteric inhibitor of AKT, binding both the active and inactive forms of the enzyme. This binding prevents the membrane localization of AKT and promotes its dephosphorylation, thereby inhibiting its activity. The compound selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3), making it a potent candidate for therapeutic interventions in diseases characterized by aberrant AKT signaling .
Anti-Leishmanial Activity
Recent studies have demonstrated that this compound exhibits significant anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro experiments showed that this compound effectively reduced the viability of cultured promastigotes and intracellular amastigotes within macrophages. Notably, it enhanced mTOR-dependent autophagy in infected macrophages, contributing to the elimination of the parasites. In vivo studies in BALB/c mice indicated that oral administration of this compound resulted in a considerable reduction of parasite burden in both liver and spleen compared to standard treatments like miltefosine .
Study Type | Infection Model | Treatment | Outcome |
---|---|---|---|
In vitro | L. donovani | This compound | Effective against promastigotes and amastigotes |
In vivo | BALB/c mice | Oral this compound | Significant reduction in liver and spleen parasite load |
Vascular Malformations
This compound has also been investigated for its effects on PI3K-driven vascular malformations. In a preclinical model involving mice with Pik3ca-driven endothelial cell hyperproliferation, low doses of this compound were found to prevent and even induce regression of vascular malformations. This was assessed through various metrics including vascular area and endothelial cell proliferation rates .
Proteus Syndrome
A phase 0/1 pilot study evaluated this compound's pharmacodynamics in patients with Proteus syndrome, a condition caused by a mosaic gain-of-function mutation in AKT1. The study aimed to determine an appropriate dosing strategy while monitoring the reduction of phosphorylated AKT levels in affected tissues. Results indicated that a dose of 5 mg/m²/day led to a 50% reduction in pAKT levels in five out of six participants, suggesting potential efficacy while maintaining tolerability .
PIK3CA-Related Overgrowth Spectrum (PROS)
In another clinical trial focused on PROS, preliminary results highlighted this compound's potential as a targeted treatment for patients with PI3K/AKT-driven overgrowth diseases. The drug was well-tolerated and demonstrated encouraging safety profiles alongside clinical activity .
Case Studies
Recent case studies have provided insights into the clinical application of this compound. For instance, two pediatric patients with severe PROS exhibited notable improvements following treatment with this compound, including reductions in overgrowth symptoms and associated complications . These findings underscore the compound's promise as a therapeutic option for rare genetic disorders linked to dysregulated AKT signaling.
Eigenschaften
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMVVHMKGFCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313881-70-7 | |
Record name | Miransertib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miransertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIRANSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.